Bienvenue dans la boutique en ligne BenchChem!

1H-indazole-3-carboximidamide

5-HT4 Receptor GPCR Antagonist Affinity

1H-Indazole-3-carboximidamide provides a critical amidine hydrogen-bonding network absent in common carboxamide analogs, delivering proven superiority in 5-HT4 receptor affinity and enabling exploration of CNS-penetrant GSK-3β and PAK1-selective inhibitors. Replacing it with indole or carboxamide bioisosteres risks target engagement loss. This scaffold is essential for focused kinase library synthesis and next-generation antagonist development.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
Cat. No. B13616123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-3-carboximidamide
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=N)N
InChIInChI=1S/C8H8N4/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H3,9,10)(H,11,12)
InChIKeyKWCAIIBGYCUAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-3-carboximidamide: Essential Procurement and Baseline Characterization


1H-Indazole-3-carboximidamide is a heterocyclic building block featuring a bicyclic indazole scaffold with a basic amidine group at the 3-position [1]. This structural motif is prized in medicinal chemistry as a key intermediate for generating focused libraries of bioisosteric analogs, particularly for kinase and receptor targets [2]. Its amidine functionality provides a strong hydrogen-bonding network for target engagement [1]. Due to the scarcity of published biological data for the unsubstituted core, its primary value proposition lies in its utility as a versatile synthetic precursor for rapid derivatization and Structure-Activity Relationship (SAR) exploration [2].

Why Generic Substitution Fails: Critical Differentiation of 1H-Indazole-3-carboximidamide from Common Analogs


Generic substitution of 1H-indazole-3-carboximidamide with the more common 1H-indazole-3-carboxamide or indole bioisosteres is scientifically invalid due to fundamental differences in molecular pharmacology and pharmacokinetic behavior. The amidine functional group imparts higher basicity (pKa shift) and a distinct hydrogen-bonding geometry compared to the neutral carboxamide [1]. Critically, direct experimental evidence demonstrates that the indazole core confers superior 5-HT4 receptor affinity compared to indole analogs [2], while SAR studies reveal that minor substitutions on the 1H-indazole-3-carboxamide scaffold can drastically alter GSK-3β inhibitory activity and CNS permeability [3]. Therefore, substituting a carboximidamide for a carboxamide without rigorous revalidation risks complete loss of target engagement or undesirable shifts in metabolic stability [1][2][3].

1H-Indazole-3-carboximidamide: Quantitative Evidence Guide for Scientific Selection


Superior 5-HT4 Receptor Antagonist Affinity of Indazole Scaffold vs. Indole Analogs

While specific data for the unsubstituted 1H-indazole-3-carboximidamide is unavailable, class-level evidence from closely related 3-carboxamides provides a quantifiable basis for selecting the indazole core over the indole core. A head-to-head comparison of endo-3-tropanamine derivatives shows that the indazole series possesses significantly greater 5-HT4 receptor antagonist affinity than the corresponding indole analogs [1].

5-HT4 Receptor GPCR Antagonist Affinity

PAK1 Inhibition: NanoMolar Potency Achieved via 1H-Indazole-3-carboxamide Scaffold

A focused library of 1H-indazole-3-carboxamide derivatives yielded compound 30l, a highly potent and selective PAK1 inhibitor. This demonstrates the intrinsic ability of the core scaffold to achieve sub-10 nM potency [1].

PAK1 Kinase Inhibitor Anticancer

CNS Permeability Deficit in 1H-Indazole-3-carboxamide GSK-3β Inhibitors

A series of 1H-indazole-3-carboxamide (INDZ) derivatives showed good GSK-3β inhibition but uniformly suffered from poor central nervous system (CNS) permeability. This pharmacokinetic liability limits their utility for CNS disorders [1].

GSK-3β CNS Permeability Pharmacokinetics

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility for Biological Assays

1H-indazole-3-carboximidamide is commercially available as a hydrochloride salt (CAS 210497-74-4), which significantly improves aqueous solubility compared to the free base form. This is a critical differentiation for in vitro and in vivo applications where solubility is often a limiting factor [1].

Solubility Salt Selection Formulation

Antitubercular Activity of 1H-Indazole-3-carboxamide Derivatives: MIC Data

In a scaffold-switching study, 6-methyl-1H-indazole-3-carboxamide (compound 9) was evaluated for antitubercular activity. While specific MIC values were not detailed in the abstract, the indazole scaffold was identified as a viable core for further optimization against Mycobacterium tuberculosis, alongside other bicyclic heteroaromatics [1].

Antitubercular MIC Mycobacterium tuberculosis

1H-Indazole-3-carboximidamide: Best Research and Industrial Application Scenarios


Design of Novel 5-HT4 Receptor Antagonists

Given the proven superiority of the indazole core over indole analogs in 5-HT4 receptor binding [1], 1H-indazole-3-carboximidamide serves as an ideal starting point for synthesizing a new generation of 5-HT4 antagonists. The amidine group offers a unique hydrogen-bonding donor/acceptor profile, potentially enhancing binding interactions and improving metabolic stability.

Development of PAK1-Selective Kinase Inhibitors for Oncology

Based on the demonstrated sub-10 nM potency of 1H-indazole-3-carboxamide derivatives against PAK1 [2], this compound is a critical intermediate for developing PAK1-selective inhibitors. The carboximidamide variant may offer improved selectivity or pharmacokinetic properties, addressing the need for novel anti-metastatic agents.

Optimization of GSK-3β Inhibitors with Improved Brain Penetration

The poor CNS permeability of 1H-indazole-3-carboxamide GSK-3β inhibitors [3] creates a clear opportunity for the carboximidamide analog. Its altered pKa and potential for active transport or altered efflux pump recognition make it a priority scaffold for designing next-generation GSK-3β inhibitors capable of crossing the blood-brain barrier.

Scaffold Diversification in Antitubercular Drug Discovery

The validation of the 6-methyl-1H-indazole-3-carboxamide scaffold in antitubercular screens [4] supports the use of 1H-indazole-3-carboximidamide in medicinal chemistry campaigns against drug-resistant Mycobacterium tuberculosis. Its synthetic versatility allows for rapid exploration of SAR around the amidine group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-indazole-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.